molecular formula C22H33N5O2 B2453173 N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922120-79-4

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2453173
CAS No.: 922120-79-4
M. Wt: 399.539
InChI Key: BDAANLFLEFYGBV-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.539. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-4-9-23-21(28)22(29)24-16-20(27-13-11-25(2)12-14-27)18-7-8-19-17(15-18)6-5-10-26(19)3/h4,7-8,15,20H,1,5-6,9-14,16H2,2-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAANLFLEFYGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an allyl group and a tetrahydroquinoline moiety, making it a subject of interest for various biological activities. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H28N4O2C_{19}H_{28}N_{4}O_{2}, with a molecular weight of approximately 344.5 g/mol. The compound features a central oxalamide group linked to an allyl substituent and a dimethylamino-tetrahydroquinoline moiety.

Key Structural Data

PropertyValue
Molecular FormulaC19H28N4O2C_{19}H_{28}N_{4}O_{2}
Molecular Weight344.5 g/mol
CAS Number922118-92-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

Quantitative data regarding binding affinities and biological efficacy are essential for understanding its mechanism more comprehensively.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives containing piperazine and tetrahydroquinoline structures possess antimicrobial properties against various pathogens .
  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxic activity against cancer cell lines. For instance, bis-piperidine alkaloids extracted from marine sources showed strong in vitro cytotoxicity against multiple cancer types .
  • Neuropharmacological Effects : Compounds featuring the tetrahydroquinoline moiety have been investigated for their potential neuroprotective effects and interaction with nicotinic acetylcholine receptors .

Comparative Activity Table

CompoundActivity TypeReference
N1-allyl-N2-(dimethylamino)-oxalamideAntimicrobial
Neopetrosiamine ACytotoxic
Tetrahydroquinoline derivativesNeuroprotective

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Moiety : This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
  • Alkylation : The tetrahydroquinoline derivative is alkylated with an appropriate agent to introduce the desired substituents.
  • Oxalamide Formation : The alkylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide intermediate.
  • Allylation : Finally, the oxalamide intermediate undergoes allylation using suitable conditions to yield the target compound.

Synthetic Route Summary Table

StepDescription
FormationReduction of quinoline derivatives
AlkylationIntroduction of substituents
Oxalamide FormationReaction with oxalyl chloride
AllylationFinal modification to yield target compound

Scientific Research Applications

Anticancer Activity

Recent studies have suggested that compounds similar to N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit significant anticancer properties. For example, derivatives of tetrahydroquinoline have shown activity against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This indicates that the compound may possess similar anticancer efficacy.

Neuropharmacological Effects

The tetrahydroquinoline structure is known for its neuroprotective effects. Compounds with similar frameworks have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotective actions against oxidative stress .

Antimicrobial Activity

Preliminary studies indicate that oxalamide derivatives can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of specific functional groups within the oxalamide framework enhances their activity against Gram-positive and Gram-negative bacteria .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented, related compounds suggest methods such as:

  • Formation of the Tetrahydroquinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Allylation : The introduction of the allyl group may involve nucleophilic substitution reactions.
  • Oxalamide Formation : This step usually entails the reaction of an amine with oxalic acid derivatives under controlled conditions to yield the final product.

Each step requires careful optimization to ensure high yields and purity of the final compound .

Case Study 1: Anticancer Efficacy

A study investigated a series of oxalamide derivatives for their anticancer potential. Among them, compounds structurally related to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective capabilities of tetrahydroquinoline derivatives. The findings indicated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro models. This suggests that this compound might also offer therapeutic benefits in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

  • Answer : The compound features:

  • A 1-methyl-1,2,3,4-tetrahydroquinoline moiety, contributing to aromatic and aliphatic hybrid interactions.
  • A 4-methylpiperazine group, which enhances solubility and modulates receptor binding.
  • An oxalamide linkage (N–C(=O)–C(=O)–N) critical for hydrogen bonding with biological targets.
  • An allyl group , offering reactivity for further functionalization .
    • Structural Implications : These groups enable interactions with enzymes (e.g., cyclooxygenases) and receptors involved in inflammation and viral entry pathways.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis involves multi-step reactions:

  • Step 1 : Preparation of intermediates (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine via reductive amination).
  • Step 2 : Coupling of intermediates using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to form the oxalamide core.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    • Table 1 : Key Reaction Conditions
StepReagents/ConditionsYield (%)
1NaBH₃CN, MeOH, RT65–75
2DCC, HOBt, DMF, 0°C50–60
3Silica gel chromatography85–90

Q. Which analytical techniques are used to characterize this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., ¹H NMR for allyl proton signals at δ 5.2–5.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 468.0 vs. calculated 468.0) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can the synthesis be optimized for scalability while maintaining yield and purity?

  • Answer :

  • Continuous Flow Reactors : Improve mixing efficiency and reduce side reactions during coupling steps .
  • Alternative Purification : Replace column chromatography with precipitation or crystallization for large batches.
  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and stoichiometry to identify optimal conditions .

Q. What methodologies are recommended to study its biological activity and target engagement?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to receptors like RSK or viral proteases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions.
  • Molecular Docking : Predicts binding modes using software (e.g., AutoDock Vina) with crystal structures of targets (e.g., COX-2) .

Q. How can contradictory data on its enzyme inhibition profiles be resolved?

  • Answer :

  • Orthogonal Assays : Validate inhibition using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., luciferase reporter) assays.
  • Structural Analysis : Compare X-ray co-crystallography data with docking predictions to identify binding discrepancies .
  • Metabolite Screening : Rule out off-target effects from metabolic byproducts using LC-MS/MS .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

  • Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-ethylpiperazine) or allyl groups (e.g., propargyl).
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the oxalamide group) .
  • Table 2 : SAR Trends in Analogs
ModificationEffect on IC₅₀ (COX-2)
4-Methylpiperazine → 4-Ethyl2-fold decrease
Allyl → PropargylImproved selectivity

Q. How can metabolic stability be assessed to guide further optimization?

  • Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., allyl oxidation) .
  • CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Key Challenges & Future Directions

  • Challenge : Low aqueous solubility limits bioavailability.
    • Solution : Introduce polar substituents (e.g., hydroxyl groups) or formulate as nanoparticles .
  • Challenge : Off-target binding to adrenergic receptors.
    • Solution : Conduct fragment-based drug design (FBDD) to refine selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.